Methyl 5-chloro-6-cyanopyridine-2-carboxylate
Description
Historical Context of Substituted Pyridine Carboxylates in Chemical Research
Substituted pyridine carboxylates have played a pivotal role in synthetic organic chemistry since the 19th century. The discovery of pyridine derivatives, such as nicotinic acid (vitamin B3), highlighted their biological significance. Early synthetic methods, including the Hantzsch pyridine synthesis (1881) and Chichibabin's catalytic approaches (1924), established frameworks for functionalizing pyridine rings. These methodologies enabled the systematic introduction of substituents, such as halogens and nitriles, which are critical for modulating electronic and steric properties.
The development of halogenated cyanopyridines accelerated in the late 20th century with advances in regioselective substitution techniques. For instance, ozonolysis of quinolines and transition-metal-catalyzed carboxylation provided routes to complex pyridine carboxylates. Methyl 5-chloro-6-cyanopyridine-2-carboxylate exemplifies modern applications of these principles, combining halogenation and cyanation for use in pharmaceuticals and agrochemicals.
Nomenclature and Structural Identification
IUPAC Naming Conventions for Substituted Pyridines
The compound is named according to IUPAC substitutive nomenclature rules:
- The pyridine ring is numbered to assign the lowest possible locants to substituents.
- Priority is given to the carboxylate group (-COOCH₃) at position 2, followed by the chloro (-Cl) and cyano (-CN) groups at positions 5 and 6, respectively.
Thus, the systematic name is This compound .
Position within the Family of Halogenated Cyanopyridines
Halogenated cyanopyridines are characterized by the presence of both halogen and cyano groups on a pyridine backbone. This compound belongs to this class, distinguished by:
- Electron-withdrawing groups : The chloro and cyano substituents enhance electrophilic substitution resistance while promoting nucleophilic reactions at electron-deficient positions.
- Regiochemical specificity : The 2-carboxylate group directs further functionalization to the 3-, 4-, or 5-positions due to steric and electronic effects.
Table 1 : Comparison with Representative Halogenated Cyanopyridines
Comparative Analysis with Structural Isomers and Related Compounds
Structural Isomers
Functional Analogues
- Methyl 5-chloropyridine-2-carboxylate : Lacks the 6-cyano group, resulting in lower electrophilicity.
- Ethyl 5-chloro-6-cyanopyridine-2-carboxylate : Ethyl ester variant with modified solubility profiles.
Table 2 : Physicochemical Properties of Selected Analogues
Properties
IUPAC Name |
methyl 5-chloro-6-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGIPJRHOJRNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-chloro-6-cyanopyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, suggesting potential as an anticancer agent.
- Enzyme Modulation : Similar compounds have shown the ability to interact with various enzymes, potentially acting as inhibitors or activators, influencing metabolic pathways and cellular functions .
- Neuroprotective Effects : There is evidence that derivatives of this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are relevant in neurodegenerative diseases .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 42 | Induces apoptosis |
| This compound | A-549 (lung cancer) | 38 | Inhibits cell proliferation |
| This compound | Panc-1 (pancreatic cancer) | 35 | Modulates signaling pathways |
These results indicate that this compound has significant antiproliferative effects, particularly in breast and pancreatic cancer cell lines .
The proposed mechanism of action for this compound involves:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which may be mediated by mitochondrial pathways.
- Inhibition of Kinases : It may act as an inhibitor of specific kinases involved in tumor growth and survival, similar to other pyridine derivatives .
- Modulation of Receptor Activity : By acting on nAChRs, it can enhance neurotransmitter signaling, potentially providing neuroprotective effects .
Study on Anticancer Activity
In a study evaluating the anticancer potential of various pyridine derivatives, this compound was found to exhibit a GI50 value of 35 nM against Panc-1 cells, outperforming several known anticancer drugs. The study highlighted its role in inhibiting key signaling pathways associated with cancer progression .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of methyl 5-chloro-6-cyanopyridine derivatives showed that they could enhance cognitive function in models of neurodegeneration by modulating nAChR activity. This suggests potential therapeutic applications in Alzheimer's disease and other cognitive disorders .
Scientific Research Applications
Methyl 5-chloro-6-cyanopyridine-2-carboxylate exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies indicate potential anticancer effects, particularly through the induction of apoptosis in various cancer cell lines.
- Enzyme Modulation : The compound may interact with enzymes, acting as inhibitors or activators, thereby influencing metabolic pathways.
- Neuroprotective Effects : Evidence suggests that derivatives can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), relevant in neurodegenerative diseases.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 42 | Induces apoptosis |
| This compound | A-549 (lung cancer) | 38 | Inhibits cell proliferation |
| This compound | Panc-1 (pancreatic cancer) | 35 | Modulates signaling pathways |
These results indicate significant antiproliferative effects, particularly in breast and pancreatic cancer cell lines.
Case Studies
-
Anticancer Activity Study :
A study evaluated the anticancer potential of methyl 5-chloro-6-cyanopyridine derivatives against Panc-1 cells, revealing a GI50 value of 35 nM. This study highlighted its role in inhibiting key signaling pathways associated with cancer progression. -
Neuroprotective Effects Study :
Research focused on the neuroprotective effects indicated that derivatives could enhance cognitive function in models of neurodegeneration by modulating nAChR activity. This suggests potential therapeutic applications for conditions like Alzheimer's disease.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:
-
Aminolysis : Reaction with sodium hydride and 2-chloro-6-methylaniline produces amide derivatives. This reaction proceeds via an SNAr mechanism under aprotic conditions (tetrahydrofuran) at 65–85°C, yielding 2-(6-chloro-2-methylpyrimidine-4-amido)-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide (Yield : 72–85%) .
-
Cyanide Displacement : Substitution with alkali metal cyanides (e.g., NaCN) in polar aprotic solvents (DMSO, NMP) at 60–100°C generates 2-cyano-6-chloropyridine derivatives (Reaction Time : 1–12 hours) .
Table 1: Substitution Reactions at Position 5
Hydrolysis of the Ester Group
The methyl ester at position 2 is hydrolyzed to the carboxylic acid under alkaline conditions:
-
Alkaline Hydrolysis : Treatment with 5N NaOH in methanol at 0–25°C converts the ester to 5-chloro-6-cyanopyridine-2-carboxylic acid (Reaction Time : 2–4 hours; Yield : 89–94%) .
Table 2: Ester Hydrolysis Conditions
| Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 5N NaOH | Methanol | 0–25°C | 3 h | 92% | |
| 4N KOH | Ethanol | 25°C | 2 h | 89% |
Cyano Group Reactivity
The cyano group at position 6 participates in cyclocondensation and coupling reactions:
-
Cyclocondensation : Reaction with β-keto esters and amidines under ultrasound irradiation forms 4-pyrimidinols (Yield : 82–91%) .
-
Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 6 (Catalyst : Pd(PPh₃)₄; Solvent : DMF; Yield : 68–75%) .
Acylation at the Carboxylate Position
The ester group undergoes acylation to form amides or acid chlorides:
-
Amide Formation : Treatment with oxalyl chloride converts the ester to the acyl chloride, which reacts with amines (e.g., 2-chloro-6-methylaniline) in dichloromethane (Yield : 80–88%) .
-
Acid Chloride Synthesis : Reaction with PCl₅ in refluxing toluene generates the corresponding acid chloride (Reaction Time : 2 h; Yield : 95%) .
Metal-Catalyzed Functionalization
The pyridine ring participates in cross-coupling reactions:
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl amines introduces amino groups at position 4 (Catalyst : Pd₂(dba)₃/Xantphos; Solvent : Toluene; Yield : 70%) .
Halogenation and Functional Group Interconversion
-
Chlorination : Treatment with N-chlorosuccinimide (NCS) in acetic acid introduces additional chlorine atoms (Yield : 56%) .
-
Cyano to Carboxylic Acid : Hydrolysis of the cyano group with H₂SO₄/H₂O at 100°C yields the dicarboxylic acid derivative (Yield : 76%) .
Key Mechanistic Insights
-
SNAr Reactivity : The electron-withdrawing cyano and ester groups activate the chlorine atom for nucleophilic substitution .
-
Steric Effects : Substituents at position 2 influence reaction rates; bulkier groups reduce yields in coupling reactions .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates in substitution and coupling reactions .
Comparison with Similar Compounds
Ethyl 5-Cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate
Key Structural Differences:
- Substituents: A thioxo (S=O) group replaces the chloro group at position 6, and the ester is at position 3 instead of 2.
- Physical Properties: Molecular weight: 253.28 g/mol (vs. 196.59 g/mol for the target compound). Reactivity:
- The thioxo group participates in hydrogen bonding, influencing crystal packing and stability. This contrasts with the chloro group in the target compound, which primarily exerts electronic effects (e.g., ring deactivation) .
6-Chloromethyl-2-cyanopyridine
Key Structural Differences:
- Substituents: A chloromethyl (–CH₂Cl) group replaces the chloro and ester groups.
- Physical Properties:
- The chloromethyl group enables nucleophilic substitution (e.g., SN2 reactions), offering pathways to alkylated derivatives. This contrasts with the target compound’s chloro substituent, which is less sterically accessible for direct substitution .
Ethyl 5-Cyano-2-hydroxy-6-methylpyridine-3-carboxylate
Key Structural Differences:
- Substituents: A hydroxyl (–OH) group replaces the chloro group, and a methyl group is present at position 4.
- Physical Properties:
- The hydroxyl group facilitates hydrogen-bonding networks, impacting crystallinity and solubility. In contrast, the chloro group in the target compound contributes to lipophilicity and electronic stabilization .
Data Tables
Table 1: Physical Properties of Methyl 5-Chloro-6-cyanopyridine-2-carboxylate and Analogs
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 196.59 | Not reported | Not reported | Cl, CN, COOCH₃ |
| Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate | 253.28 | Not reported | Not reported | CN, S=O, COOCH₂CH₃ |
| 6-Chloromethyl-2-cyanopyridine | 152.58 | 280.8±25.0 | 1.26±0.1 | CH₂Cl, CN |
| Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate | 206.20 | Not reported | Not reported | CN, OH, COOCH₂CH₃ |
Research Findings and Implications
- Electronic Effects: The target compound’s chloro and cyano groups create a strong electron-deficient aromatic ring, favoring electrophilic attacks at positions ortho and para to the substituents. This contrasts with hydroxyl-containing analogs, where electron-donating effects dominate .
- Synthetic Utility: The methyl ester in the target compound allows straightforward hydrolysis to carboxylic acids, a feature shared with ethyl esters in analogs but with differing steric profiles .
- Crystallographic Behavior: Analogs with hydrogen-bonding groups (e.g., thioxo, hydroxyl) exhibit more predictable crystal packing, as demonstrated in studies using SHELX software for structural analysis .
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 5-chloro-6-cyanopyridine-2-carboxylate generally proceeds through:
- Introduction of the cyano group at the 6-position of the pyridine ring.
- Selective chlorination at the 5-position.
- Esterification at the 2-position carboxyl group.
The key challenge lies in achieving regioselective substitution to obtain the desired substitution pattern without generating positional isomers.
Preparation of 2-Cyano-6-chloropyridine Intermediates
A critical intermediate for the target compound is 2-cyano-6-chloropyridine, which can be prepared by nucleophilic substitution of halopyridines with alkali metal cyanides.
- Starting from halopyridines such as 2,6-dichloropyridine or 2-fluoro-6-chloropyridine.
- Reaction with alkali metal cyanides (e.g., sodium cyanide or potassium cyanide) in polar aprotic solvents.
- Typical solvents include dimethyl sulfoxide (DMSO), N-methylpyrrolidinone (NMP), sulfolane, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA).
- Reaction temperatures range from 25°C to 130°C, preferably 65°C to 85°C.
- Reaction times vary from 1 to 12 hours or more with stirring.
Reaction Conditions and Recovery:
| Parameter | Details |
|---|---|
| Starting material | 2,6-dichloropyridine or 2-fluoro-6-chloropyridine |
| Cyanide source | Sodium cyanide (NaCN), Potassium cyanide (KCN) |
| Solvents | DMSO, NMP, sulfolane, DMF, DMA |
| Temperature | 25–130°C (optimal 65–85°C) |
| Reaction time | 1–12 hours |
| Work-up | Quenching with water, extraction with organic solvents (chloroform, methylene chloride, toluene, xylene), drying over Na2SO4 or MgSO4 |
| Purification | Distillation, recrystallization, filtration |
- 16.6 g of 2-fluoro-3,6-dichloropyridine reacted with 5.5 g sodium cyanide in 40 g DMSO.
- Heated slowly to 67°C, reaction mixture turned dark brown.
- After 4 hours, quenched with ice water, filtered, and dried.
- Yield: 84.4% crude product of 2-cyano-6-chloropyridine derivatives.
Chlorination at the 5-Position
Selective chlorination to introduce the chlorine atom at the 5-position can be achieved through controlled electrophilic substitution or by starting from suitably chlorinated pyridine derivatives.
- Use of chlorinating agents such as o-phthaloyl chloride in the presence of bases like triethylamine.
- Reaction carried out in solvents such as methylene chloride under reflux.
- The reaction mixture is subsequently worked up by filtration and distillation.
- 27.3 g of 3-methylpyridine-1-oxide reacted with 76.1 g o-phthaloyl chloride and 37.9 g triethylamine in 250 ml methylene chloride.
- Refluxed for 2 hours, precipitate filtered, solvent removed.
- Steam distillation under controlled pH (pH 6) with sodium hydroxide addition.
- Extraction and fractional distillation yielded 2-chloro-5-methylpyridine with 60-85% yield.
This chlorination approach can be adapted to introduce chlorine at the 5-position of the pyridine ring in the presence of other substituents.
Esterification to Form Methyl Carboxylate
The carboxylic acid group at the 2-position is converted to the methyl ester via esterification, typically by:
- Reaction of the corresponding 2-carboxylic acid pyridine derivative with methanol.
- Acid catalysis using sulfuric acid or other mineral acids.
- Refluxing conditions to drive the esterification to completion.
This step is generally straightforward once the cyano and chloro substituents are in place.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Cyanation | Halopyridine + NaCN/KCN in DMSO or NMP, 65–85°C | Nucleophilic substitution, 1–12 h |
| 2 | Chlorination | o-Phthaloyl chloride + triethylamine in CH2Cl2, reflux | Electrophilic substitution, pH control during work-up |
| 3 | Esterification | 2-Carboxylic acid + MeOH, acid catalyst, reflux | Converts acid to methyl ester |
| 4 | Purification | Extraction, filtration, distillation, recrystallization | Ensures product purity |
Research Findings and Notes
- The cyanation step is sensitive to reaction temperature and solvent choice; polar aprotic solvents like DMSO and NMP favor high yields and purity.
- Alkali metal cyanides must be handled with care due to toxicity.
- Chlorination using o-phthaloyl chloride is effective for selective substitution at the 5-position.
- The overall yield of intermediates such as 2-chloro-5-methylpyridine ranges from 60% to 85%, indicating efficient transformations.
- Purification by fractional distillation and recrystallization is essential to isolate the pure this compound.
- The described methods are scalable and have been demonstrated in patent literature, supporting their industrial applicability.
Q & A
Q. Q1: What are the standard synthetic routes for Methyl 5-chloro-6-cyanopyridine-2-carboxylate, and how can intermediates be optimized?
A1: The compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves:
- Chlorination : Reacting a methyl pyridinecarboxylate precursor with phosphoryl chloride (POCl₃) under reflux to introduce the chloro group at the 5-position .
- Cyanidation : Substituting a leaving group (e.g., hydroxyl or halide) at the 6-position with cyanide using CuCN or KCN in polar aprotic solvents like DMF .
- Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions or via diazomethane .
Optimization : Yield improvements (70–85%) are achieved by controlling reaction temperatures (80–100°C) and using catalysts like DMAP for esterification .
Q. Q2: What purification methods ensure high-purity (>95%) this compound?
A2:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves polar byproducts (e.g., hydrolyzed esters) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients confirm >97% purity, critical for spectroscopic studies .
Spectroscopic Characterization
Q. Q3: How can NMR and IR spectroscopy distinguish positional isomers of this compound?
A3:
Q. Q4: What mass spectrometry techniques confirm molecular integrity?
A4:
- ESI-MS : [M+H]⁺ peak at m/z 227.0 (calculated for C₉H₅ClN₂O₂).
- HRMS : Exact mass analysis (theoretical: 226.9984) resolves isotopic patterns (³⁵Cl/³⁷Cl) .
Advanced Reactivity and Stability
Q. Q5: How does the chloro group influence nucleophilic substitution at the 6-position?
A5: The electron-withdrawing chloro group activates the 6-position for nucleophilic displacement. For example:
- Cyanide Substitution : React with KCN in DMF at 120°C to replace chloride, achieving >80% yield. Competing hydrolysis is minimized by anhydrous conditions .
- Amination : Use NH₃/EtOH under pressure to form 6-amino derivatives, but steric hindrance from the ester group reduces efficiency (yield ~50%) .
Q. Q6: What are the stability profiles of this compound under acidic/basic conditions?
A6:
- Acidic Conditions (pH <3) : Ester hydrolysis occurs within 24h at 25°C, forming 5-chloro-6-cyanopyridine-2-carboxylic acid .
- Basic Conditions (pH >10) : Cyano group hydrolysis to carboxylate is observed at 60°C, requiring inert atmospheres to prevent degradation .
Computational and Mechanistic Insights
Q. Q7: How can DFT calculations predict regioselectivity in further functionalization?
A7:
Q. Q8: What mechanistic pathways explain competing side reactions during synthesis?
A8:
- Ester Hydrolysis : Catalyzed by trace water, forming carboxylic acid byproducts. Mitigated by molecular sieves .
- Cyano Reduction : Occurs with reducing agents (e.g., LiAlH₄), producing undesired amines. Use milder reagents (NaBH₄) for selective reductions .
Application in Multicomponent Reactions
Q. Q9: How is this compound utilized in synthesizing heterocyclic scaffolds?
A9:
- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives (e.g., 5-chloro-6-cyano-2-biphenylcarboxylates) .
- Cyclocondensation : React with hydrazines to form pyrazolo[3,4-b]pyridines, potential kinase inhibitors .
Contradictory Data Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
